

Cuminaldehyde-d8: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Cuminaldehyde-d8

Cat. No.: B12375211

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Cuminaldehyde-d8**. Given the limited availability of specific experimental data for the deuterated form, this document primarily presents the well-established properties of its non-deuterated counterpart, Cuminaldehyde. It is a well-accepted principle in medicinal chemistry that deuteration typically results in a negligible change in the physicochemical properties of a molecule, with the most significant alteration being the increase in molecular weight. This guide also includes relevant experimental protocols and logical diagrams to support its application in a research and development setting.

Core Physical and Chemical Data

The quantitative data for Cuminaldehyde are summarized in the tables below. These values provide a strong reference point for the expected properties of **Cuminaldehyde-d8**.

General Properties

Property	Value	Source
Chemical Name	4-Isopropylbenzaldehyde-d8	N/A
Synonyms	p-Isopropylbenzaldehyde-d8, Cuminal-d8	[1]
CAS Number	3028869-74-8	[1]
Molecular Formula	C ₁₀ H ₄ D ₈ O	Calculated
Molecular Weight	156.28 g/mol	Calculated

Physical Properties of Cuminaldehyde (as a proxy for Cuminaldehyde-d8)

Property	Value	Source
Appearance	Colorless to yellowish oily liquid	[2]
Odor	Strong, persistent, spicy, green, herbaceous	[2][3]
Boiling Point	235-236 °C (at 760 mmHg)	
Melting Point	Not well-defined, liquid at room temperature	
Density	0.977 - 0.978 g/mL at 20-25 °C	
Refractive Index	1.529 - 1.5301 at 20 °C	
Flash Point	93 - 94 °C	
Vapor Pressure	0.0587 - 0.0697 mmHg at 20-25 °C	

Solubility of Cuminaldehyde (as a proxy for Cuminaldehyde-d8)

Solvent	Solubility	Source
Water	Practically insoluble (282 mg/L at 20 °C)	
Ethanol	Soluble	
Ether	Soluble	
Toluene	Soluble	
DMSO	25 mg/mL	

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of research compounds. Below are standard experimental protocols relevant to the analysis of **Cuminaldehyde-d8**.

Purification of Cuminaldehyde

A common impurity in cuminaldehyde is the corresponding benzoic acid. A standard purification method involves the following steps:

- **Dissolution:** Dissolve the cuminaldehyde sample in diethyl ether.
- **Acid Wash:** Wash the ether solution with a 10% sodium bicarbonate (NaHCO_3) solution until effervescence ceases. This step removes acidic impurities.
- **Brine Wash:** Wash the solution with brine (saturated NaCl solution) to remove residual water and salts.
- **Drying:** Dry the organic layer over anhydrous calcium chloride (CaCl_2).
- **Evaporation:** Evaporate the diethyl ether under reduced pressure.
- **Distillation:** Distill the residual oil, preferably under vacuum, to obtain pure cuminaldehyde.

Spectroscopic Characterization

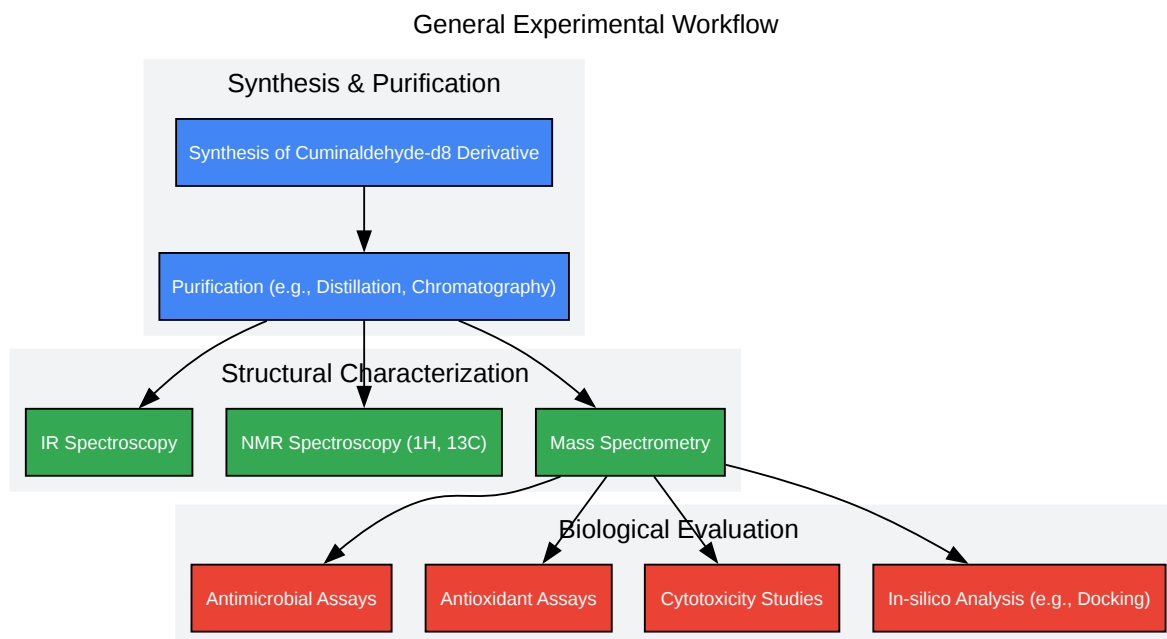
The structural confirmation of **Cuminaldehyde-d8** and its derivatives is typically achieved through various spectroscopic methods.

- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. The spectrum of cuminaldehyde Schiff bases, for instance, would show a characteristic N=CH stretching band around 1600 cm^{-1} , C-H stretching between $2800\text{--}3100\text{ cm}^{-1}$, and C=C double bond signals around 1500 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are used to elucidate the detailed molecular structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the isotopic labeling in **Cuminaldehyde-d8**.

Visualized Workflows and Pathways

General Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a compound like **Cuminaldehyde-d8** and its derivatives.



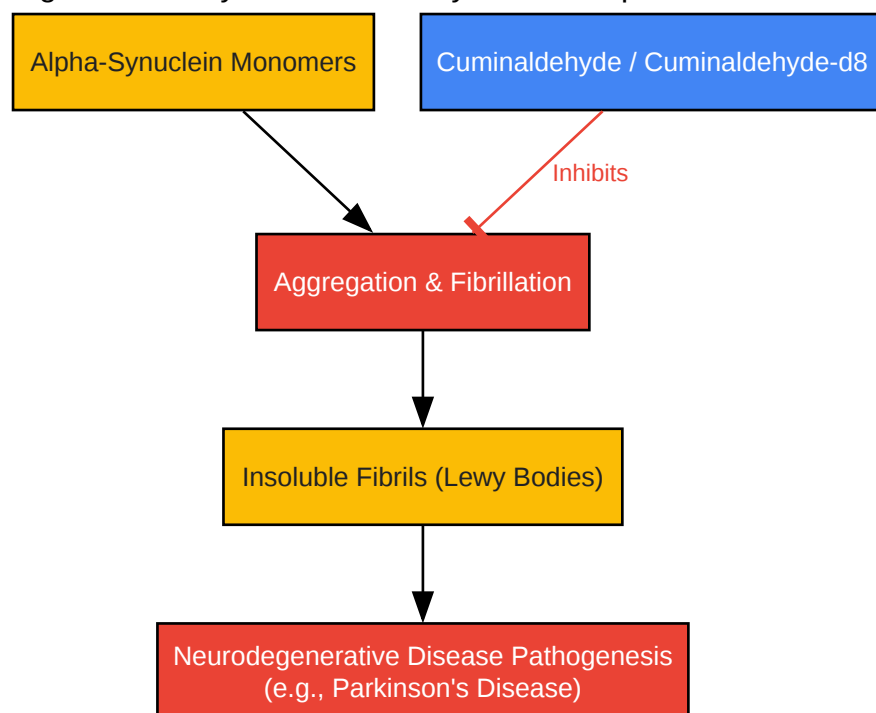
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Caption: Workflow for Synthesis and Evaluation of **Cuminaldehyde-d8** Derivatives.

Potential Biological Activity: Inhibition of Alpha-Synuclein Fibrillation

Cuminaldehyde has been identified as an inhibitor of alpha-synuclein fibrillation. This protein's aggregation is a key pathological feature in neurodegenerative diseases like Parkinson's disease. The logical relationship is depicted below.

Logical Pathway of Cuminaldehyde's Neuroprotective Potential

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Caption: Inhibition of Alpha-Synuclein Aggregation by Cuminaldehyde.

Applications in Research and Drug Development

Cuminaldehyde-d8 serves as a valuable tool in various research applications:

- **Tracer Studies:** The deuterium labeling allows it to be used as a tracer in metabolic studies.
- **Internal Standard:** It can be employed as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.
- **Pharmacokinetic Studies:** Deuterium substitution can subtly alter the metabolic profile of a compound, making **Cuminaldehyde-d8** useful in pharmacokinetic research to study the metabolic fate of cuminaldehyde.

This guide provides a foundational understanding of **Cuminaldehyde-d8** for scientific professionals. The provided data and protocols are intended to facilitate its effective use in a laboratory setting.

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References

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